(D-Pen2,D-Pen5)-Enkephalin
Overview
Description
Synthesis Analysis
DPDPE is synthesized using solid-phase peptide synthesis techniques, utilizing enantiomerically pure amino acids to achieve the desired stereochemistry. The synthesis process involves the stepwise addition of amino acids to a resin, followed by cleavage and purification. The introduction of D-penicillamine at specific positions is a critical step that enhances the peptide's selectivity for δ-opioid receptors (Mosberg et al., 1983).
Molecular Structure Analysis
DPDPE's molecular structure, characterized through X-ray crystallography and NMR spectroscopy, reveals a cyclic nature due to a disulfide bond between the cysteine residues. This cyclic structure confers conformational stability and resistance to enzymatic degradation. The specific placement of D-penicillamine residues influences the peptide's conformation, impacting its interaction with the δ-opioid receptor (Collins et al., 1996).
Chemical Reactions and Properties
DPDPE's chemical properties are characterized by its stability and reactivity due to the disulfide bond between the D-Pen residues. This bond is crucial for maintaining the peptide's cyclic structure, essential for its biological activity. The peptide demonstrates resistance to enzymatic degradation, which is a significant advantage for potential therapeutic applications (Hansen et al., 1992).
Physical Properties Analysis
The physical properties of DPDPE, such as solubility and stability, are influenced by its molecular structure. Its cyclic conformation and the presence of D-penicillamine contribute to its solubility in polar solvents, which is beneficial for biological studies and potential therapeutic use. The peptide's stability under physiological conditions further underscores its potential as a δ-opioid receptor agonist (Gußmann et al., 1996).
Chemical Properties Analysis
DPDPE's chemical properties, including its reactivity towards other molecules and stability in various environments, are pivotal for its interaction with the δ-opioid receptor. The peptide's ability to form a stable complex with the receptor is attributed to its unique structure, which facilitates specific binding and agonist activity. This specificity and high affinity for δ-opioid receptors highlight DPDPE's potential for research and therapeutic applications (Knapp et al., 1991).
Scientific Research Applications
Potency and Selectivity at Opioid Receptors : DPDPE significantly enhances potency and systemic activity at the delta opioid receptor and mu receptor while maintaining delta receptor selectivity (Hansen et al., 1992). Additionally, analogs of DPDPE show increased affinity and selectivity for delta opioid receptors compared to the parent peptide (Tóth et al., 1990).
Modulation of Dopamine Release : DPDPE has been shown to increase dopamine release in the striatum of anesthetized rats, indicating its influence on neurotransmitter systems (Dourmap et al., 1991).
Binding Studies and Ligand Selectivity : Studies have identified [3H]-[D-Pen2,D-Pen5]enkephalin as a highly selective ligand for the delta-binding site in animal brains (Cotton et al., 1985). It has also been shown to bind to delta opioid receptors on intact neuroblastoma-glioma (NG 108-15) hybrid cells, suggesting its relevance as a model for in vivo receptor binding (Knapp & Yamamura, 1990).
Analgesic Activity : The compound has demonstrated systemic analgesic activity, indicating its potential use in pain management (Hansen et al., 1992).
Reduction of Central Nervous System Aluminum Content : Interestingly, DPDPE has been found to reduce endogenous aluminum content in the central nervous system of rats, particularly in the frontal cortex, hippocampus, and striatum (Gulya et al., 1995).
Conformational Studies : Research has delved into the structural and conformational aspects of DPDPE and its analogs, providing insights into their interactions with opioid receptors (Nikiforovich & Balodis, 1988).
properties
IUPAC Name |
(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N5O7S2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42)/t20-,21-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMMCRYPQBNCPH-WMIMKTLMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N5O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201008102 | |
Record name | (D-Pen2,D-Pen5)-Enkephalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201008102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dpdpe | |
CAS RN |
88373-73-3, 88381-29-7 | |
Record name | Enkephalin, D-penicillamine (2,5)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088373733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enkephalin, pen(2,5)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088381297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DPDPE | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08861 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (D-Pen2,D-Pen5)-Enkephalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201008102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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